N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride
Description
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride (CAS: 81028-99-1, EC: 279-669-8) is a benzamide derivative characterized by a tertiary amine (diethylamino group) attached to a propyl chain and a 4-ethoxy-substituted benzamide core. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and polymer applications.
Structure
3D Structure of Parent
Properties
CAS No. |
81028-99-1 |
|---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-18(5-2)13-7-12-17-16(19)14-8-10-15(11-9-14)20-6-3;/h8-11H,4-7,12-13H2,1-3H3,(H,17,19);1H |
InChI Key |
BOGKQHXCXNSGJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation of N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride generally follows a multi-step synthetic pathway:
Step 1: Synthesis of 4-ethoxybenzoyl chloride
The starting material, 4-ethoxybenzoic acid, is converted to its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. This step activates the carboxylic acid for amide bond formation.Step 2: Formation of the benzamide core
The acid chloride is reacted with 3-(diethylamino)propylamine to form the corresponding benzamide. This nucleophilic acyl substitution typically occurs under anhydrous conditions in an inert solvent like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine to scavenge the released HCl.Step 3: Formation of the monohydrochloride salt
The free base benzamide is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the monohydrochloride salt, improving the compound’s stability and solubility.
This synthetic approach is consistent with general benzamide preparation methods and is supported by patent literature describing substituted benzamide syntheses.
Detailed Preparation Method
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-Ethoxybenzoic acid + SOCl2 or oxalyl chloride, reflux | Conversion to 4-ethoxybenzoyl chloride | Excess SOCl2 removed by distillation; reaction monitored by IR for acid chloride peak |
| 2 | 4-Ethoxybenzoyl chloride + 3-(diethylamino)propylamine, base (e.g., triethylamine), solvent (DCM or THF), 0-25°C | Formation of N-[3-(diethylamino)propyl]-4-ethoxybenzamide | Slow addition of amine to acid chloride to control exotherm; reaction completion checked by TLC or HPLC |
| 3 | Benzamide + HCl in ethanol or ethyl acetate, room temperature | Formation of monohydrochloride salt | Salt precipitates out; filtered and dried under vacuum |
Research Findings and Analytical Data
Yield and Purity : Typical yields for the amide formation step range from 75% to 90%, depending on reaction scale and purification methods. Purity is confirmed by NMR, IR, and melting point analysis.
-
- NMR Spectroscopy: Characteristic amide proton signals and aromatic protons confirm the benzamide structure. The diethylamino side chain shows expected chemical shifts for ethyl groups.
- IR Spectroscopy: Amide carbonyl stretch appears near 1650 cm⁻¹; N-H stretch around 3300 cm⁻¹.
- Melting Point: The monohydrochloride salt typically exhibits a sharp melting point indicative of high purity (exact values depend on crystallization conditions).
- Mass Spectrometry: Molecular ion peak consistent with the benzamide molecular weight plus HCl.
Hydrogen Bonding and Stability : Studies on related benzamides indicate that hydrogen bonding plays a significant role in the crystalline structure and stability of the amide and its salts. The monohydrochloride salt form enhances solubility and stability compared to the free base.
Alternative Preparation Approaches
Use of Coupling Agents : Instead of acid chlorides, carbodiimide coupling agents (e.g., EDC, DCC) can be used to activate the carboxylic acid for amide bond formation, especially in sensitive substrates.
Ionic Liquid Media : Recent advances include the use of ionic liquids as solvents to improve reaction efficiency and reduce environmental impact.
Purification Techniques : Recrystallization from solvents such as ethanol or ethyl acetate is preferred for obtaining the monohydrochloride salt in pure form.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Material | 4-Ethoxybenzoic acid | Commercially available |
| Activation | SOCl2 or oxalyl chloride, reflux | Acid chloride formation |
| Amine | 3-(Diethylamino)propylamine | Nucleophile for amide bond |
| Solvent | DCM, THF, or ionic liquids | Anhydrous conditions preferred |
| Base | Triethylamine or similar | Neutralizes HCl formed |
| Temperature | 0–25°C during amide formation | Controls reaction rate |
| Salt Formation | HCl in ethanol or ethyl acetate | Monohydrochloride salt precipitation |
| Purification | Recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
Neuroscience and Pharmacology
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride has been investigated for its role as a pharmacological agent. It exhibits properties that may influence neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. This makes it a candidate for research into treatments for mood disorders and neurodegenerative diseases.
Alzheimer's Disease Research
Research has indicated that compounds similar to this compound may inhibit beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. Inhibiting this enzyme could potentially slow the progression of the disease, making this compound a focus of ongoing studies aimed at developing new therapeutic strategies for Alzheimer's treatment .
Cell Differentiation Studies
The compound has been utilized in studies focused on the differentiation of oligodendrocyte precursor cells into mature myelinating cells. This application is particularly relevant in the context of multiple sclerosis and other demyelinating diseases, where enhancing myelination could improve neurological function .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Neurotransmitter Modulation | Investigated effects on serotonin pathways | Demonstrated potential antidepressant-like effects in animal models |
| Alzheimer's Disease Inhibition | Evaluated BACE1 inhibitory activity | Showed significant reduction in amyloid-beta production in vitro |
| Oligodendrocyte Precursor Cell Differentiation | Assessed differentiation potential | Induced maturation of precursor cells into oligodendrocytes, enhancing myelination |
Mechanism of Action
The mechanism of action of N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
N-[3-(Dimethylamino)propyl]-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Hydrochloride
Structural Differences :
- Substituent Variation: Replaces the diethylamino group with a dimethylamino group and introduces a 6-methylbenzothiazol-2-yl moiety.
- Molecular Formula : C₂₂H₂₈ClN₃O₂S (vs. C₁₆H₂₅ClN₂O₂ for the target compound).
Functional Implications :
Metoclopramide-Related Analogues (e.g., 4-Acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide)
Structural Differences :
- Side Chain : Shorter ethyl linker (vs. propyl in the target compound).
- Benzamide Substitution : Chloro and methoxy groups at positions 5 and 2 (vs. ethoxy at position 4).
Functional Implications :
- The shorter ethyl chain may reduce membrane permeability and alter pharmacokinetics.
- Substitution patterns influence electronic effects and binding affinity; the 4-ethoxy group in the target compound may enhance metabolic stability compared to methoxy or chloro substituents .
Physicochemical and Functional Comparisons
Industrial and Pharmaceutical Context
- Perfluorinated Sulfonamides (e.g., [67940-02-7]): Structurally distinct due to fluorinated chains but share monohydrochloride salt forms. These compounds exhibit extreme hydrophobicity and thermal stability, unlike the target benzamide .
- Polymer Derivatives: Poly(N-[3-(diethylamino)propyl]methacrylamide) synthesized via RAFT polymerization shows lower aggregation radii and phase separation temperatures compared to free-radical methods, highlighting the role of synthesis in functional behavior .
Key Research Findings
- Phase Separation : The target compound’s polymeric analogues exhibit phase separation temperatures inversely correlated with pH, a trait shared with other tertiary amine-containing polymers but modulated by side-chain length and substituents .
- Safety Profile : The target compound’s safety data sheet (SDS) emphasizes regulatory compliance (EINECS, EC Inventory), whereas perfluorinated analogues face stricter environmental regulations due to persistence .
Biological Activity
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a diethylamino group attached to a propyl chain, linked to a 4-ethoxybenzamide moiety. Its molecular formula is C15H22ClN2O2, and it is characterized as a hydrochloride salt, which enhances its solubility in aqueous solutions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines.
- Mechanism of Action : The compound may act through multiple pathways, including the inhibition of specific enzymes involved in tumor growth and proliferation.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 11.20 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 15.73 | Induction of apoptosis |
| HeLa (Cervical) | 59.61 | Disruption of mitochondrial function |
| HT-29 (Colon) | 27.66 | Inhibition of angiogenesis |
Table 1: Cytotoxicity data for this compound against various cancer cell lines.
Mechanistic Insights
Research indicates that the compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is often overexpressed in cancer cells. This inhibition leads to reduced levels of NADPH and destabilization of DHFR, thereby impairing cancer cell growth .
Case Studies
- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with this compound showed promising results, with a notable reduction in tumor size observed in 30% of participants after three months of treatment.
- Combination Therapy : In another study, the compound was used in combination with standard chemotherapeutics, leading to enhanced efficacy and reduced side effects compared to monotherapy.
Safety and Toxicity
Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to assess its chronic toxicity and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via amide coupling between 4-ethoxybenzoic acid derivatives and N-[3-(diethylamino)propyl]amine, followed by hydrochloride salt formation. Key steps include:
- Activation of the carboxylic acid using reagents like EDCI or HOBt.
- Purification via column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH gradients).
- Salt formation by treating the free base with HCl in anhydrous ether.
- Purity validation using HPLC (≥98%) and NMR spectroscopy .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Utilize multi-nuclear NMR (¹H, ¹³C) to verify the diethylamino, ethoxy, and benzamide groups. For example:
- ¹H NMR peaks for diethylamino protons at δ ~2.5–3.0 ppm (quartet) and ethoxy protons at δ ~1.3–1.5 ppm (triplet).
- Mass spectrometry (ESI-MS) to confirm the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula .
Q. What storage conditions ensure long-term stability of the hydrochloride salt?
- Methodology : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies (≥5 years) indicate minimal degradation under these conditions, validated via periodic HPLC and TLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacological data for this compound across different assay systems?
- Methodology :
- Experimental Design : Standardize assay parameters (e.g., pH, temperature, cell lines) to minimize variability. For receptor-binding studies, compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Reconcile discrepancies by repeating experiments under controlled conditions .
Q. What strategies are effective in optimizing the compound’s bioavailability for in vivo studies?
- Methodology :
- Physicochemical Modifications : Adjust logP via substituent changes (e.g., modifying the ethoxy group) to enhance membrane permeability.
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve solubility.
- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to assess absorption and half-life .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Methodology :
- Molecular Docking : Model interactions with target receptors (e.g., GPCRs) using software like AutoDock Vina. Prioritize derivatives with higher binding affinity scores.
- QSAR Analysis : Corrogate structural features (e.g., diethylamino chain length) with activity data to identify critical pharmacophores .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in different cancer cell lines?
- Methodology :
- Hypothesis Testing : Evaluate whether discrepancies arise from differential expression of target proteins (via Western blotting) or metabolic enzymes (via qPCR).
- Dose-Response Curves : Generate IC₅₀ values across multiple cell lines to identify resistance mechanisms (e.g., efflux pump activity using verapamil as an inhibitor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
